molecular formula C25H25N3OS2 B430807 5-benzylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 351005-11-3

5-benzylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430807
CAS No.: 351005-11-3
M. Wt: 447.6g/mol
InChI Key: GDYIERLYIWJAAX-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzylsulfanyl group, a phenyl group, and a propyl group attached to a tetrahydropyrido-thieno-pyrimidinone core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[2,3-d]pyrimidinone core, followed by the introduction of the benzylsulfanyl, phenyl, and propyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

2-(benzylsulfanyl)-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimycobacterial activity is attributed to its ability to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall. The compound may also interfere with the replication and transcription processes of the pathogens, leading to their inhibition .

Comparison with Similar Compounds

Similar compounds to 2-(benzylsulfanyl)-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidinones and their derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. Some examples include:

Properties

CAS No.

351005-11-3

Molecular Formula

C25H25N3OS2

Molecular Weight

447.6g/mol

IUPAC Name

5-benzylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C25H25N3OS2/c1-2-14-27-15-13-20-21(16-27)31-23-22(20)24(29)28(19-11-7-4-8-12-19)25(26-23)30-17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3

InChI Key

GDYIERLYIWJAAX-UHFFFAOYSA-N

SMILES

CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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